4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate aryl halide under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale Suzuki-Miyaura cross-coupling reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various types of reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding borane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides in the presence of a palladium catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Aryl-substituted boronic esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group to the palladium center. This process is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 3,5-Dimethylphenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(3-propoxy-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. The propoxy group also adds steric hindrance, influencing the compound’s behavior in various chemical reactions.
Properties
Molecular Formula |
C16H22BF3O3 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-propoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-6-7-21-13-9-11(16(18,19)20)8-12(10-13)17-22-14(2,3)15(4,5)23-17/h8-10H,6-7H2,1-5H3 |
InChI Key |
CHRAQTVXXSQUOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.